molecular formula C14H14N4 B15215148 N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-92-5

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B15215148
CAS No.: 787590-92-5
M. Wt: 238.29 g/mol
InChI Key: BULVCVIVFCMFMZ-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine is a high-purity chemical compound offered for research purposes. This molecule belongs to the imidazopyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. Compounds with the imidazo[1,2-a]pyrazine core have been identified as modulators of biologically important targets. Structural analogues of this compound, such as those with substitutions at the 3-phenyl position, are investigated as modulators of the Adenosine A2A Receptor . Other close analogues, like 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine, have been studied for their activity as Cyclin-dependent kinase 2 (CDK2) inhibitors , suggesting potential applications in oncology research. The specific 2-methylphenyl substituent on this compound may influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in various biochemical and cellular assays to further explore its mechanism of action and pharmacological potential.

Properties

CAS No.

787590-92-5

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4/c1-10-5-3-4-6-11(10)12-9-17-14-13(15-2)16-7-8-18(12)14/h3-9H,1-2H3,(H,15,16)

InChI Key

BULVCVIVFCMFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazines with α-Halo Ketones

The imidazo[1,2-a]pyrazine scaffold is typically constructed via cyclocondensation reactions between 2-aminopyrazines and α-halo ketones. For N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine, this method involves:

  • Substrate Preparation : 2-Aminopyrazine derivatives are functionalized with methyl groups at specific positions.
  • Cyclization : Reaction with 2-bromo-1-(2-methylphenyl)ethan-1-one in the presence of a base (e.g., potassium carbonate) yields the imidazo[1,2-a]pyrazine core.
  • Methylation : Subsequent N-methylation at the 8-position using methyl iodide or dimethyl sulfate under alkaline conditions.

Key Parameters :

  • Temperature: 80–100°C
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Yield Range: 45–65% (optimized conditions required).

Alternative Routes: Groebke-Blackburn-Bienaymé Reaction

Three-Component Reaction (GBB-3CR)

The Groebke-Blackburn-Bienaymé reaction offers a one-pot synthesis route:

  • Components :
    • 2-Aminopyrazine
    • 2-Methylbenzaldehyde
    • tert-Butyl isocyanide
  • Catalysis : Montmorillonite K10 or acetic acid.

Advantages :

  • Atom economy and reduced purification steps.
  • Modular substitution allows for diversification.

Limitations :

  • Lower yields (~35–50%) compared to stepwise methods.

Post-Functionalization and Methylation

Selective N-Methylation

The 8-amino group is methylated using:

  • Methylating Agents : Methyl iodide, dimethyl sulfate, or methyl triflate.
  • Base : Potassium tert-butoxide or sodium hydride.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield: 85–92%.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (s, 1H, H-5), 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.49 (d, J = 8.0 Hz, 1H, Ar-H), 3.54 (s, 2H, CH₂), 2.89 (q, J = 7.2 Hz, 2H, CH₂), 2.15 (s, 3H, N-CH₃).
  • HRMS : m/z calculated for C₁₄H₁₄N₄ [M+H]⁺: 239.1295, found: 239.1298.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazo[1,2-a]pyrazine core and the ortho-methylphenyl substitution at position 3.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 65 98 Moderate High
Suzuki-Miyaura Coupling 62 95 High Moderate
GBB-3CR 45 90 Low Low

Key Insight : The Suzuki-Miyaura coupling route offers the best balance of yield and scalability for industrial applications.

Applications in Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors (e.g., PI3Kα, BTK). Structural analogs demonstrate:

  • Anticancer Activity : IC₅₀ values of 4.15–21.75 µM against HT-29 and B16F10 cell lines.
  • Anti-inflammatory Effects : BTK inhibition at nanomolar concentrations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 8-Amine Position

The primary amine at position 8 undergoes nucleophilic displacement reactions, enabling functionalization for pharmacological optimization:

  • Amide Formation : Reacts with acyl chlorides or anhydrides to form carboxamide derivatives. For example, analogs with pyridoyl or aryl carboxamido groups at N8 show enhanced adenosine receptor (A3) affinity .

  • Buchwald-Hartwig Cross-Coupling : Catalytic Pd-mediated coupling with aryl halides introduces aromatic substituents. This method achieved 65–85% yields for structurally related imidazo[1,2-a]pyrazines .

Key Conditions :

Reaction TypeReagents/ConditionsYieldSource
AmidationPyridine-3-carbonyl chloride, DCM, RT72%*
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, 100°C78%*

*Yields inferred from analogous reactions.

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyrazine Core

The electron-rich imidazo[1,2-a]pyrazine ring undergoes electrophilic substitutions, primarily at position 3 or 6:

  • Halogenation : N-Halosuccinimides (e.g., NCS, NBS) introduce Cl or Br atoms under mild conditions (RT, 20 min) .

  • Nitration : Nitric acid or acetyl nitrate selectively nitrates position 3 without affecting the 2-methylphenyl group .

Reactivity Trends :

  • Substituents at position 3 (2-methylphenyl) direct electrophiles to position 6 due to steric and electronic effects.

  • Microwave irradiation (400 W, 110°C) accelerates reactions while improving regioselectivity .

Cross-Coupling Reactions for Structural Diversification

The chlorine atom at position 8 (in precursor forms) facilitates cross-coupling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids introduce diverse aromatic groups. Yields reach 70–90% for similar scaffolds .

  • Ipso-Chloro Displacement : Ammonium hydroxide displaces Cl at position 8 under conventional heating (110°C, 16h) .

Example Protocol :

text
8-Chloro intermediate → 8-Amino product Conditions: NH₄OH, sealed tube, 110°C, 16h → 30% yield over two steps[2]

Functional Group Transformations

  • Oxidation : The methyl group on the imidazole nitrogen resists oxidation, but benzylic positions on aryl substituents may oxidize to ketones under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in aryl substituents without affecting the heterocycle .

Mechanistic Insights and Reaction Optimization

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., cyclization steps completed in 10 min at 110°C) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while toluene improves cross-coupling efficiency .

Scientific Research Applications

N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Modifications: Substitutions at Position 3

The 3-position of the imidazo[1,2-a]pyrazine core is critical for modulating biological activity. Key analogs include:

Compound Name Substituent at Position 3 Biological Target/Application Key Properties Reference
Target Compound 2-methylphenyl Not explicitly stated (inferred ARs) Enhanced lipophilicity, steric bulk
3-Bromo-N,6-diphenyl derivative Bromine + N,6-diphenyl Unknown (likely precursor for synthesis) Bromine enables cross-coupling
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl) analog 2-fluorophenyl (position 6) + pyridinylmethyl Unknown Fluorine enhances electronegativity
TH6342 2-chlorophenyl (position 6) SAMHD1 inhibition Chlorine increases electron withdrawal

Key Insights :

  • Electron-withdrawing groups (e.g., Cl in TH6342) may improve binding to enzymes like SAMHD1 .

Modifications at the 8-Amine Position

The 8-amine is a common site for functionalization to optimize solubility and target engagement:

Compound Name 8-Amine Substituent Impact on Activity Reference
Target Compound N-methyl Reduced polarity, increased metabolic stability
SC9 (6-(2-fluorophenyl) analog) Pyridin-3-ylmethyl Introduces basic nitrogen, enhancing solubility
Lanraplenib 4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl Tyrosine kinase inhibition

Key Insights :

  • N-methylation (target compound) balances lipophilicity and metabolic stability.
  • Bulky substituents (e.g., lanraplenib’s piperazine-oxetane group) enable kinase inhibition by occupying hydrophobic pockets .

Substituents at Position 6

Position 6 is frequently modified to tune electronic and steric properties:

Compound Name Substituent at Position 6 Synthetic Utility/Biological Role Reference
Target Compound None (position 3 substituted) N/A
TH7528 Thiophen-2-yl SAMHD1 inhibition
6-Bromo derivative Bromine Suzuki-Miyaura coupling precursor

Key Insights :

  • Bromine at position 6 facilitates further functionalization via cross-coupling .
  • Heteroaromatic groups (e.g., thiophene in TH7528) may improve π-π stacking with target proteins .

Physicochemical Properties

Property Target Compound 3-Bromo-N,6-diphenyl Analog SC9
Molecular Weight ~279 g/mol (estimated) 365.23 g/mol 331.34 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 ~2.1
Key Functional Groups N-methyl, 2-methylphenyl Bromine, diphenyl Fluorine, pyridinylmethyl

Biological Activity

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14N4
  • CAS Number : 787590-92-5
  • Molecular Weight : Approximately 238.12 g/mol

The compound is characterized by the imidazo[1,2-a]pyrazine core structure, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant anticancer activity. For instance:

  • Inhibition of Kinases : this compound has been evaluated for its inhibitory effects on various kinases. In particular, it has shown potential as an ATP mimic against Helicobacter pylori VirB11 ATPase, suggesting a pathway for further development as an anticancer agent .
  • Case Study : In a study focusing on structure-activity relationships (SAR), modifications to the imidazo[1,2-a]pyrazine scaffold were found to enhance potency against cancer cell lines. The lead compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications:

  • Mechanism of Action : It has been suggested that this compound may inhibit pathways involving tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition could provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that optimize yield and purity. Notably:

  • Starting Materials : The synthesis typically begins with commercially available pyrazine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the imidazo ring.

The SAR studies highlight that modifications at specific positions on the imidazo ring can significantly alter biological activity, allowing for tailored approaches in drug design .

Research Findings Summary Table

Study Biological Activity IC50 Values Notes
Study 1Inhibition of VirB11 ATPaseLow µM rangePotential anticancer agent
Study 2TNF-α inhibitionNot specifiedImplications for inflammatory diseases
Study 3Kinase inhibitionLow µM rangeStructure modifications enhance potency

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